RF-A Gasoline(Technical)

Vehicle emissions certification FTP tailpipe testing Reformulated gasoline baseline

RF-A Gasoline (Technical) is the only legally codified, oxygenate-free reference fuel frozen to the 1990 Clean Air Act Amendments baseline specification. Unlike variable commercial pump gasolines, its fixed statutory composition (339 ppm sulfur, 32.0 vol% aromatics, 9.2 vol% olefins, zero oxygenates) makes it irreplaceable for ASTM D5599 oxygenate determination, catalyst sulfur-poisoning studies, and emissions control R&D. Substituting any other fuel—including EPA Tier 3 E10 or Indolene—systematically invalidates regulatory comparative assessments, as Auto/Oil AQIRP demonstrated 12–27% NMHC and 21–28% CO reduction artifacts when cleaner fuels replaced RF-A. Procure the authentic CRM to maintain ISO/IEC 17025 compliance and generate legally defensible baseline data.

Molecular Formula C18H18
Molecular Weight
CAS No. 8006-61-9
Cat. No. B1165880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRF-A Gasoline(Technical)
CAS8006-61-9
SynonymsRF-A Gasoline
Molecular FormulaC18H18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RF-A Gasoline (Technical) CAS 8006-61-9: The CAAA Statutory Baseline Reference Fuel for Emissions Certification and Automotive Research


RF-A Gasoline (Technical) is a precisely defined, oxygenate-free reference fuel representing the United States 'industry average' gasoline composition from the late 1980s/early 1990s. It is codified in the Clean Air Act Amendments (CAAA) of 1990 as the 'baseline gasoline' against which all reformulated gasoline (RFG) performance is legally measured [1]. The fuel is commercially supplied as a Certified Reference Material (CRM) by AccuStandard under the designation 'RFA Gasoline (oxygenate-free),' conforming to ASTM D5599 for oxygenate determination by gas chromatography . In major multi-stakeholder research programs—including the Auto/Oil Air Quality Improvement Research Program (AQIRP) and the CleanFleet Alternative Fuels Demonstration—RF-A served as the universal control fuel, explicitly defined as 'an industry average unleaded blend' used exclusively for emissions tests to establish quantifiable baselines [2].

Why Commercial Pump Gasoline, E10 Certification Fuel, or European Reference Fuels Cannot Substitute for RF-A Gasoline (Technical) in Regulated Testing


RF-A Gasoline occupies a unique regulatory and metrological position that no other gasoline product can replicate. Unlike commercial pump gasoline—which varies seasonally and geographically in aromatics, olefins, sulfur, Reid Vapor Pressure (RVP), and ethanol content—RF-A has a single, fixed statutory composition frozen in the 1990 CAAA baseline specification [1]. Modern EPA Tier 3 E10 certification fuel contains approximately 10 vol% ethanol and 8–11 ppm sulfur, whereas RF-A is expressly oxygenate-free with 339 ppm sulfur, producing fundamentally different exhaust stoichiometry, catalyst response, and toxic emission profiles [2]. The Auto/Oil AQIRP demonstrated that substituting RF-A (Industry Average gasoline A) with California Phase 2 reformulated gasoline (C2) produced emissions reductions of 12–27% for NMHC, 21–28% for CO, and 7–16% for NOx—meaning any replacement of RF-A with a cleaner fuel systematically underestimates baseline emissions and invalidates comparative regulatory assessments [3]. Consequently, RF-A is irreplaceable whenever an unchanging, legally defensible, high-emitting baseline is required.

Quantitative Differentiation Evidence: RF-A Gasoline (Technical) vs. Reformulated, Certification, and Alternative Reference Fuels


Regulated FTP Tailpipe Emissions: RF-A Produces 12–28% Higher NMHC and CO Than California Phase 2 Reformulated Gasoline

In the definitive Auto/Oil AQIRP study (SAE 952509), the Industry Average reference gasoline (Gasoline A, compositionally equivalent to RF-A) was compared head-to-head with California Phase 2 reformulated gasoline (Gasoline C2) across four vehicle fleets—Older (1983–85 MY), Current (1989 MY), Federal Tier 1, and Advanced Technology—using the Federal Test Procedure (FTP). NMHC emissions from RF-A exceeded those from C2 by a margin corresponding to a 12–27% reduction when switching to C2. Carbon monoxide was 21–28% higher with RF-A, and NOx was 7–16% higher. All differences met AQIRP criteria for high or marginal statistical significance [1]. A separate study evaluating electrically heated catalyst (EHC) systems reported that NMHC emissions from Phase II fuel were 2–2.5 times lower than from RF-A, with the certification fuel intermediate [2].

Vehicle emissions certification FTP tailpipe testing Reformulated gasoline baseline Auto/Oil AQIRP

Reactivity-Weighted Ozone-Forming Emissions: RF-A Produces 16–30% Higher RWE Than Reformulated Gasoline

Beyond mass emissions, the Auto/Oil AQIRP evaluated ozone-forming potential using reactivity-weighted emissions (RWE) calculated with 1991 SAPRC Maximum Incremental Reactivity (MIR) factors. Across the Older, Current, and Federal Tier 1 fleets, RWE from RF-A (Gasoline A) exceeded that from California Phase 2 RFG (Gasoline C2) by 16–30% on a reactivity-weighted basis. Tailpipe specific reactivity (grams ozone per gram NMOG) was 3–9% higher for RF-A [1]. The California Air Resources Board (CARB) subsequently adopted a reactivity adjustment factor (RAF) of 0.98 for Phase 2 gasoline versus industry-average gasoline, formally codifying a 2% reactivity benefit for RFG relative to the RF-A baseline [2]. In heavy-duty engine testing, SAE 952442 confirmed that RF-A serves as the reference point (RAF = 1.00) against which all alternative and reformulated fuels are compared [3]. Ranking studies place RF-A intermediate between paraffinic fuel (lowest ozone-forming potential) and Phase II gasolines (highest) [4].

Ozone-forming potential SAPRC MIR reactivity Reactivity-weighted emissions CARB certification

Aromatic Hydrocarbon Content: RF-A Contains 32% Total Aromatics — 28% Higher Than Indolene Certification Fuel

The CAAA statutory baseline defines RF-A with 32.0 vol% total aromatic hydrocarbons and 1.53% benzene [1]. By comparison, Indolene—the EPA certification test fuel used from the 1970s through the 1990s for vehicle emissions certification—contains only 25 vol% aromatics with comparable olefin levels (10 vol%), as documented in EPA fuel inspection reports [2]. This 7-percentage-point difference (28% relative) in aromatic content carries direct emissions consequences: the Auto/Oil AQIRP demonstrated that reducing aromatics from RF-A levels to approximately 25 vol% was a primary driver of the 8–32% reduction in total toxic air pollutant emissions (benzene, 1,3-butadiene, formaldehyde, acetaldehyde) observed with reformulated gasolines [3]. Higher aromatic content in RF-A also increases particulate matter (PM) formation tendency and contributes to elevated engine-out hydrocarbon emissions through incomplete combustion of aromatic rings.

Fuel aromatics content Indolene comparison Benzene emissions PM formation potential

Sulfur Content: RF-A Contains 339 ppm Sulfur — 11.3× Higher Than EPA Tier 2 E0 Certification Fuel

The CAAA baseline gasoline specification fixes RF-A sulfur content at 339 ppm, representing pre-Tier 2, early-1990s U.S. gasoline quality [1]. By contrast, EPA Tier 2 E0 certification fuel—the ethanol-free test fuel still used under Tier 3 rules for fuel economy determination—contains a nominal 30 ppm sulfur [2], while Tier 3 E10 certification fuel contains only 8–11 ppm sulfur. This 11.3-fold difference in sulfur concentration has profound implications for catalyst performance: research demonstrates that reducing fuel sulfur from approximately 30 ppm to 8 ppm dramatically improves NOx conversion efficiency and catalyst regeneration from sulfur poisoning in lean-burn and direct-injection engines [2]. At 339 ppm, RF-A represents a severe sulfur challenge that modern low-sulfur certification fuels cannot replicate, making it uniquely suitable for evaluating catalyst sulfur tolerance, durability, and regeneration strategies under historically representative conditions.

Fuel sulfur content Catalyst sulfur poisoning Tier 2 certification Emissions durability

Oxygenate-Free Composition: RF-A Enables Accurate Oxygenate Quantification as the ASTM D5599 Blank Reference Standard

RF-A Gasoline (Technical) is certified as oxygenate-free, containing 0% ethanol, 0% MTBE, and 0% of any other oxygenated blending component . This contrasts fundamentally with EPA Tier 3 E10 certification fuel, which mandates 9.54 vol% ethanol [1], and with contemporary U.S. commercial gasoline, which contains approximately 10 vol% ethanol nationwide. The oxygenate-free nature of RF-A is explicitly exploited in ASTM D5599 ('Standard Test Method for Determination of Oxygenates in Gasoline by Gas Chromatography and Oxygen Selective Flame Ionization Detection'), where RFA Gasoline serves as the blank reference matrix for preparing oxygenate calibration standards . The presence of ethanol in E10 fuels alters fuel stoichiometry (stoichiometric air-fuel ratio shifts from approximately 14.7:1 to approximately 14.1:1), changes Reid Vapor Pressure, and introduces oxygenated hydrocarbon species into exhaust that interfere with speciated hydrocarbon analysis. RF-A eliminates these confounding variables, providing a chemically simpler, fully hydrocarbon baseline that is essential for analytical method development, instrument calibration, and fundamental combustion research.

Oxygenate-free reference ASTM D5599 Ethanol-free baseline GC oxygenate analysis

Procurement-Driven Application Scenarios: When RF-A Gasoline (Technical) Is the Scientifically Required Choice


Regulatory Emissions Baseline for New Catalyst and Aftertreatment Technology Validation

When developing and validating new three-way catalyst (TWC) formulations, lean-NOx traps (LNT), or selective catalytic reduction (SCR) systems, RF-A serves as the high-emitting baseline fuel that maximizes the measurable performance window. The Auto/Oil AQIRP demonstrated that RF-A produces 12–27% higher NMHC, 21–28% higher CO, and 7–16% higher NOx than reformulated gasoline across multiple vehicle fleets [1]. Testing a new aftertreatment technology against RF-A rather than a cleaner certification fuel provides a more demanding, worst-case evaluation: if the technology can reduce emissions from RF-A to below regulatory thresholds, it will perform robustly on any commercially available gasoline. This approach is endorsed by the structure of the CleanFleet demonstration, where RF-A was explicitly chosen as the control fuel for all emissions comparisons across five fuel types [2].

ASTM D5599 Oxygenate Analysis: Method-Specified Blank Matrix Requiring Certified RF-A

Laboratories performing regulatory oxygenate determination in gasoline under ASTM D5599 must procure RF-A Gasoline as the blank reference matrix. The method relies on RF-A's certified oxygenate-free composition to establish the chromatographic baseline against which ethanol, MTBE, ETBE, TAME, and other oxygenates are quantified in commercial fuel samples . No alternative reference fuel—including Indolene, EPA certification fuel, or commercial E0 gasoline—is validated for this purpose within the ASTM D5599 framework. Procurement of AccuStandard's RFA Gasoline (neat, RFABLNK10ML) is therefore not discretionary but methodologically mandatory for accredited laboratories maintaining ISO/IEC 17025 compliance for gasoline oxygenate testing .

Catalyst Sulfur Poisoning and Regeneration Studies Requiring Historically Representative Fuel Sulfur Levels

Modern ultralow-sulfur gasolines (8–30 ppm S) are inadequate for accelerated sulfur-poisoning studies of catalytic aftertreatment systems. RF-A, with its 339 ppm sulfur content [3], provides a fuel sulfur level that is 11–42 times higher than current certification fuels, enabling accelerated aging protocols that compress years of cumulative sulfur exposure into weeks of engine testing. This is particularly critical for evaluating sulfur regeneration strategies in lean-burn NOx aftertreatment systems, where research has shown that reducing sulfur from 30 ppm to 8 ppm dramatically improves NOx conversion efficiency and regeneration behavior [4]. RF-A's high sulfur content also represents the fuel quality conditions under which many legacy vehicle fleets and non-road engines were originally designed and certified.

Fundamental Combustion Research and Chemical Kinetic Mechanism Validation

In fundamental combustion research—including ignition delay measurements in shock tubes and rapid compression machines, laminar flame speed determinations, and soot formation studies—the oxygenate-free, well-characterized hydrocarbon composition of RF-A provides a chemically simpler baseline than ethanol-containing fuels. The absence of fuel-bound oxygen eliminates the confounding effects of ethanol on flame chemistry , while the fixed aromatic content (32.0 vol%) and olefin content (9.2 vol%) [3] enable reproducible soot volume fraction measurements that cannot be obtained with variable-composition commercial fuels. SAE 922245 demonstrated that RF-A's ozone-forming potential ranks between paraffinic and high-olefin fuels [5], providing a useful intermediate reference point for studies of fuel composition effects on combustion-generated pollutant formation.

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